molecular formula C12H8N4O2 B13675144 Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate

Cat. No.: B13675144
M. Wt: 240.22 g/mol
InChI Key: QSJWSTOEWMHRLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

ethyl 5,6-dicyano-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C12H8N4O2/c1-2-18-12(17)11-15-9-3-7(5-13)8(6-14)4-10(9)16-11/h3-4H,2H2,1H3,(H,15,16)

InChI Key

QSJWSTOEWMHRLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)C#N)C#N

Origin of Product

United States

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